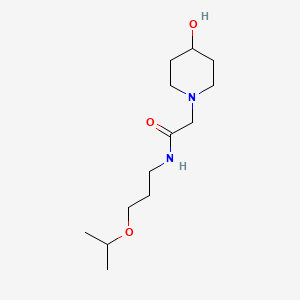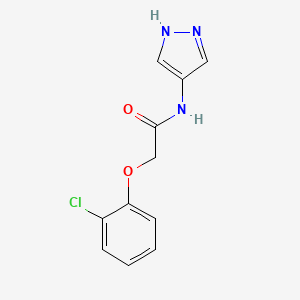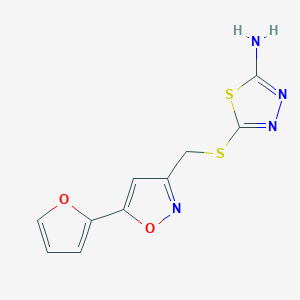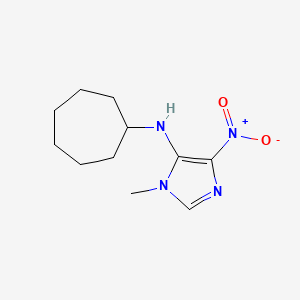
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through selective oxidation reactions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the hydroxylated piperidine with an appropriate acylating agent.
Isopropoxypropyl Substitution: The final step involves the substitution of the acetamide with an isopropoxypropyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The acetamide and isopropoxypropyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce a variety of new derivatives.
科学研究应用
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate its exact mechanism.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Acetamide Derivatives: Compounds with similar acetamide moieties.
Isopropoxypropyl Substituted Compounds: Compounds with similar isopropoxypropyl groups.
Uniqueness
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may be unique in its specific combination of functional groups, which could confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C13H26N2O3 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC 名称 |
2-(4-hydroxypiperidin-1-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C13H26N2O3/c1-11(2)18-9-3-6-14-13(17)10-15-7-4-12(16)5-8-15/h11-12,16H,3-10H2,1-2H3,(H,14,17) |
InChI 键 |
JLLRNXZMEKLQDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC(=O)CN1CCC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B14910325.png)



![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)


![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)


![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)

